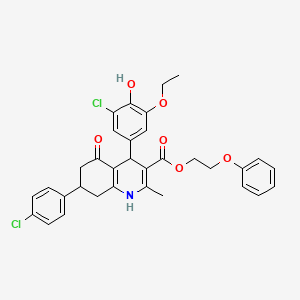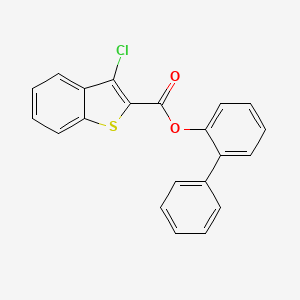![molecular formula C20H18ClNO B5214854 N-[3-(benzyloxy)benzyl]-2-chloroaniline](/img/structure/B5214854.png)
N-[3-(benzyloxy)benzyl]-2-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(benzyloxy)benzyl]-2-chloroaniline, also known as BBA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBA belongs to the class of anilines and is synthesized by the reaction of 3-(benzyloxy)benzyl chloride with 2-chloroaniline.
Mécanisme D'action
The mechanism of action of N-[3-(benzyloxy)benzyl]-2-chloroaniline is not fully understood. However, it has been proposed that N-[3-(benzyloxy)benzyl]-2-chloroaniline inhibits the activity of enzymes that are involved in cell proliferation and viral replication. N-[3-(benzyloxy)benzyl]-2-chloroaniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. N-[3-(benzyloxy)benzyl]-2-chloroaniline has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of HIV.
Biochemical and Physiological Effects
N-[3-(benzyloxy)benzyl]-2-chloroaniline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[3-(benzyloxy)benzyl]-2-chloroaniline has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. In addition, N-[3-(benzyloxy)benzyl]-2-chloroaniline has been shown to inhibit the activity of various enzymes that are involved in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(benzyloxy)benzyl]-2-chloroaniline in lab experiments is that it has been shown to have low toxicity in vitro. This makes it a potentially safe compound to use in preclinical studies. However, one limitation of using N-[3-(benzyloxy)benzyl]-2-chloroaniline is that it has low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-[3-(benzyloxy)benzyl]-2-chloroaniline. One direction is to investigate the potential of N-[3-(benzyloxy)benzyl]-2-chloroaniline as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to investigate the mechanism of action of N-[3-(benzyloxy)benzyl]-2-chloroaniline in more detail. This could lead to the development of more potent and selective inhibitors of the enzymes that are targeted by N-[3-(benzyloxy)benzyl]-2-chloroaniline. Furthermore, the development of more efficient synthesis methods for N-[3-(benzyloxy)benzyl]-2-chloroaniline could lead to the production of larger quantities of the compound, which could facilitate its use in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-[3-(benzyloxy)benzyl]-2-chloroaniline involves the reaction of 3-(benzyloxy)benzyl chloride with 2-chloroaniline in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran. After the reaction is complete, the product is purified by column chromatography or recrystallization. The yield of the product is typically around 50-60%.
Applications De Recherche Scientifique
N-[3-(benzyloxy)benzyl]-2-chloroaniline has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties. N-[3-(benzyloxy)benzyl]-2-chloroaniline has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
2-chloro-N-[(3-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c21-19-11-4-5-12-20(19)22-14-17-9-6-10-18(13-17)23-15-16-7-2-1-3-8-16/h1-13,22H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOROZBLLMWVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3-phenylmethoxyphenyl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5214781.png)
![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5214786.png)
![[1-(3-cyclohexen-1-ylmethyl)-3-piperidinyl]methanol](/img/structure/B5214793.png)
![N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5214800.png)

![ethyl (1-{[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5214813.png)

![4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5214817.png)


![1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5214853.png)

![ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5214860.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5214864.png)